molecular formula C8H11NO3 B1587531 5-Isopropyl-3-methylisoxazole-4-carboxylic acid CAS No. 90087-36-8

5-Isopropyl-3-methylisoxazole-4-carboxylic acid

Cat. No. B1587531
CAS RN: 90087-36-8
M. Wt: 169.18 g/mol
InChI Key: SOKXYOBQBBFXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-3-methylisoxazole-4-carboxylic acid is a compound with the molecular formula C8H11NO3 . It is used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells, and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .


Molecular Structure Analysis

The molecular structure of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid includes a five-membered heterocyclic moiety . The total percentage of the AMIA resonance structure with a double C=N bond is 34.19%. Additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .


Chemical Reactions Analysis

5-Isopropyl-3-methylisoxazole-4-carboxylic acid is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It is also used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .


Physical And Chemical Properties Analysis

5-Isopropyl-3-methylisoxazole-4-carboxylic acid is a solid at room temperature . It has a molecular weight of 169.18 .

Scientific Research Applications

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives

The first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization has been reported. This method, catalyzed by Fe(II), leads to the formation of isoxazole-4-carboxylic esters and amides. Such derivatives have broad applications in creating pharmacologically active compounds and materials with unique properties (Serebryannikova et al., 2019).

Domino Transformation of Isoxazoles to 2,4-dicarbonylpyrroles

A domino reaction catalyzed by metal relay catalysis transforms 5-alkoxy- or 5-aminoisoxazoles into 4-acylpyrrole-2-carboxylic acid derivatives. This process demonstrates the versatility of isoxazole derivatives as precursors for synthesizing complex heterocyclic compounds, which are significant in developing new drugs and materials (Galenko et al., 2015).

Pd-Catalyzed C(sp(3))-H Bond Activation

The use of isoxazole-3-carboxamide and oxazole-4-carboxamide moieties as bidentate auxiliaries for Pd-catalyzed C(sp(3))-H bond activation showcases a novel approach to modifying α-aminobutanoic acid derivatives. This technique allows for the selective synthesis of γ-substituted non-natural amino acids, highlighting the potential for creating new peptidomimetics and drug molecules (Pasunooti et al., 2015).

Synthesis of α-Aminopyrrole Derivatives

A method for synthesizing methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones has been developed. This process involves a domino reductive isoxazole ring-opening and demonstrates the utility of isoxazole derivatives in constructing pyrrole-based compounds, which are important in pharmaceutical chemistry (Galenko et al., 2019).

Synthesis and Biological Activity Studies

Research into the synthesis, X-ray crystallography, and computer-aided design study of 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt and its analogs highlights the potential of isoxazole derivatives as antibacterial or antifungal agents. The study provides insights into the structure-activity relationships that are critical for designing new antimicrobial compounds (Jezierska et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/clothing/eye protection/face protection, and specific measures to take if swallowed, in contact with skin, or in contact with eyes .

Future Directions

The compound has been used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells . It has also been used in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization . These applications suggest potential future directions in drug discovery and development.

properties

IUPAC Name

3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4(2)7-6(8(10)11)5(3)9-12-7/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKXYOBQBBFXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407020
Record name 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-3-methylisoxazole-4-carboxylic acid

CAS RN

90087-36-8
Record name 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isopropyl-3-methylisoxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Isopropyl-3-methylisoxazole-4-carboxylic acid
Reactant of Route 3
5-Isopropyl-3-methylisoxazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Isopropyl-3-methylisoxazole-4-carboxylic acid
Reactant of Route 5
5-Isopropyl-3-methylisoxazole-4-carboxylic acid
Reactant of Route 6
5-Isopropyl-3-methylisoxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.